3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid
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Overview
Description
3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro group, a methoxy group, and a naphthalen-1-ylmethoxy group attached to a benzoic acid core
Mechanism of Action
Target of Action
Benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzoic acid derivatives typically act through a combination of mechanisms, including free radical reactions, nucleophilic substitution, and oxidation . The compound may interact with its targets, causing changes in their function and leading to downstream effects.
Biochemical Pathways
Benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets . These effects can lead to changes in cellular function and physiology.
Result of Action
Based on its chemical structure, it may influence cellular function through its interactions with various targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Sandmeyer Reaction: Replacement of the diazonium group with a chloro group.
Methoxylation: Introduction of the methoxy group.
Naphthalen-1-ylmethoxylation: Attachment of the naphthalen-1-ylmethoxy group.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, often using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Formation of alcohols from the carboxylic acid group.
Scientific Research Applications
3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-methoxybenzoic acid
- 4-(naphthalen-1-ylmethoxy)benzoic acid
- 3-chloro-4-(naphthalen-1-ylmethoxy)benzoic acid
Uniqueness
3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-23-17-10-14(19(21)22)9-16(20)18(17)24-11-13-7-4-6-12-5-2-3-8-15(12)13/h2-10H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXIZOWBMNUTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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